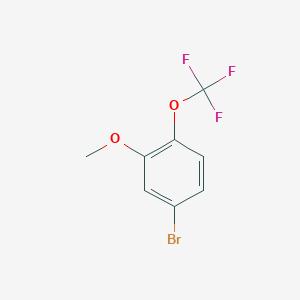

5-Bromo-2-(trifluoromethoxy)anisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

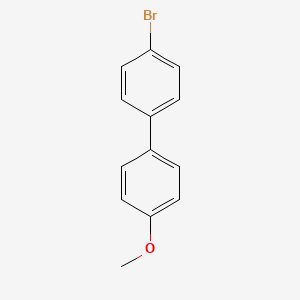

5-Bromo-2-(trifluoromethoxy)anisole is a compound that belongs to the class of organohalogens, specifically halogenated methoxybenzenes, also known as anisoles. These compounds are ubiquitous in the environment and can have both biogenic and anthropogenic origins. The presence of bromine and trifluoromethoxy groups suggests that this compound may exhibit interesting electronic properties due to the electron-withdrawing effects of these substituents .

Synthesis Analysis

The synthesis of related bromo-anisole compounds often involves reactions with halogenated reagents. For instance, tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was synthesized through the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid in the presence of hydrogen peroxide, yielding the product with an 80% yield after recrystallization . Similarly, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates were synthesized by reacting tris(5-bromo-2-methoxyphenyl)bismuth with trifluoroacetic acid and trichloroacetic acid, respectively . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(trifluoromethoxy)anisole by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of bromo-anisole derivatives has been characterized by various spectroscopic techniques. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was determined by IR spectroscopy and X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Similarly, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was optimized using density functional theory (DFT), and its vibrational frequencies and chemical shift values were calculated, which could be analogous to the structural analysis of 5-Bromo-2-(trifluoromethoxy)anisole .

Chemical Reactions Analysis

The reactivity of bromo-anisole compounds can be influenced by the presence of electron-withdrawing groups. The trifluoromethoxy group is known to exert a long-range effect that lowers the basicity of arylmetal compounds, even when located in a meta or para position . This suggests that 5-Bromo-2-(trifluoromethoxy)anisole could participate in selective chemical reactions due to the influence of the trifluoromethoxy group. Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate demonstrates the potential for halogenated anisoles to undergo substitution reactions, which could be relevant for the chemical reactivity of 5-Bromo-2-(trifluoromethoxy)anisole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(trifluoromethoxy)anisole can be inferred from related compounds. The presence of the bromo and trifluoromethoxy substituents is likely to influence the compound's boiling point, solubility, and stability. The electron-withdrawing nature of these groups may also affect the compound's optical and electronic properties, such as its ability to absorb light or participate in electron transfer reactions. For instance, the non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, which could be similar to those of 5-Bromo-2-(trifluoromethoxy)anisole . Additionally, the antimicrobial activities of related compounds have been tested, suggesting potential biological applications for 5-Bromo-2-(trifluoromethoxy)anisole .

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Summary of Application : “5-Bromo-2-(trifluoromethoxy)anisole” is a chemical compound with the molecular formula C8H6BrF3O2 . It is used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis being performed. As a reagent, it would be used in the quantities, conditions, and steps outlined in the experimental procedure of the synthesis .

- Results or Outcomes : The outcomes obtained would depend on the specific synthesis being performed. In general, the use of this compound in a synthesis would result in it being incorporated into the final product, altering its chemical structure in a way determined by the specifics of the synthesis .

-

Life Science Research

- Summary of Application : Trifluoromethoxy group, which is a part of “5-Bromo-2-(trifluoromethoxy)anisole”, is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .

- Methods of Application : The trifluoromethoxy group can be incorporated into small molecules in life science-oriented research . The specific methods of application or experimental procedures would depend on the context of the research being performed .

- Results or Outcomes : The outcomes obtained would depend on the specific research being performed. In general, the use of this compound in a research would result in it being incorporated into the final product, altering its chemical structure in a way determined by the specifics of the research .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-1-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGCUJSMICRHPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432237 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(trifluoromethoxy)anisole | |

CAS RN |

672948-65-1 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)